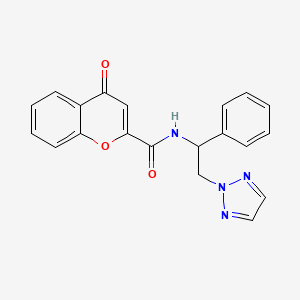
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H20N6O6 and its molecular weight is 452.427. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research has focused on the synthesis of derivatives of quinazoline and related heterocycles due to their potential cytotoxic activities. For instance, compounds derived from benzofuro[2,3-b]quinoline and other related heterocycles have been synthesized and evaluated for their growth inhibition properties in cancer cell lines, suggesting their relevance in developing anticancer agents (Bu, Deady, & Denny, 2000). Such studies indicate the potential of structurally related compounds in cancer research.
Anticancer and Antioxidant Properties
Compounds bearing the nitrophenyl group, similar in functionality to the nitro group in the query compound, have been synthesized and showed moderate to strong anticancer activity against specific cancer cell lines, along with significant antioxidant properties (Sayed et al., 2022). This suggests the compound could be explored for similar biological activities.
Enantioseparation of Amino Acids
Chiral derivatizing agents related to the query compound have been applied for the high-performance liquid chromatographic separation of enantiomers of unnatural secondary amino acids (Péter et al., 2002). This demonstrates the compound's potential utility in analytical chemistry, specifically in the separation sciences.
Antimicrobial Activities
Synthesis of new quinazoline derivatives and their evaluation for antimicrobial activities highlight another area of application. Derivatives of quinazoline have been prepared and tested for their activity against various bacteria and fungi, showing good activity in some cases (Patel & Shaikh, 2011). This suggests the possibility of the query compound having similar applications in developing new antimicrobial agents.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-cyano-4-nitroaniline with ethyl 3-oxobutanoate to form N-(2-cyano-4-nitrophenyl)acetamide. This intermediate is then reacted with 2-(2-aminoethyl)-1-methoxyethanol to form N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide. Finally, this intermediate is oxidized to form the desired compound, N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "2-cyano-4-nitroaniline", "ethyl 3-oxobutanoate", "2-(2-aminoethyl)-1-methoxyethanol" ], "Reaction": [ "Step 1: Reaction of 2-cyano-4-nitroaniline with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide to form N-(2-cyano-4-nitrophenyl)acetamide.", "Step 2: Reaction of N-(2-cyano-4-nitrophenyl)acetamide with 2-(2-aminoethyl)-1-methoxyethanol in the presence of a base such as potassium carbonate to form N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide.", "Step 3: Oxidation of N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide with an oxidizing agent such as manganese dioxide or potassium permanganate to form the desired compound, N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS-Nummer |
892259-54-0 |
Produktname |
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molekularformel |
C21H20N6O6 |
Molekulargewicht |
452.427 |
IUPAC-Name |
N-[2-(2-cyano-4-nitroanilino)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H20N6O6/c1-33-9-8-26-20(29)16-4-2-13(11-18(16)25-21(26)30)19(28)24-7-6-23-17-5-3-15(27(31)32)10-14(17)12-22/h2-5,10-11,23H,6-9H2,1H3,(H,24,28)(H,25,30) |
InChI-Schlüssel |
HZHUDMWLMSIHSM-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)NC1=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



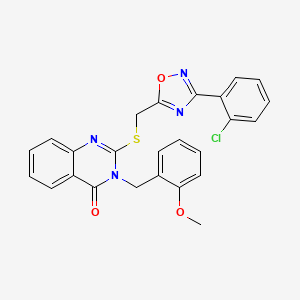

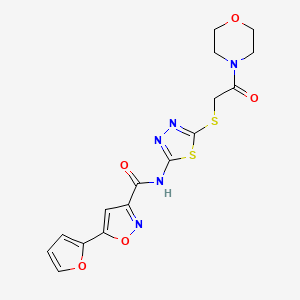
![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)
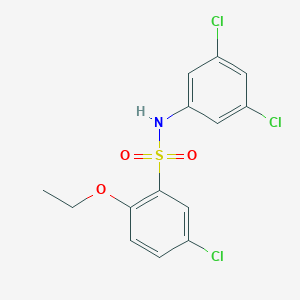
![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)

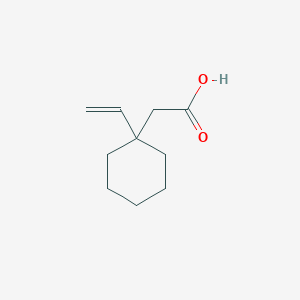
![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)
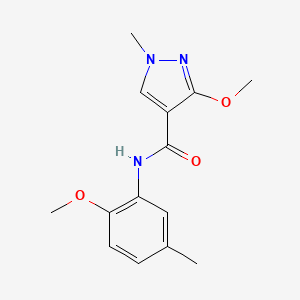
![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)
